Menaquinone 13

Descripción general

Descripción

Menaquinones, also known as vitamin K2, are a group of compounds that play a crucial role in human biology, particularly in blood clotting and bone metabolism, and in bacterial electron transport systems. Menaquinone-13 (MK-13) is a specific form within this group, characterized by the presence of 13 isoprene units in its side chain. These compounds are derived from chorismate and involve multiple enzymes in their biosynthesis .

Synthesis Analysis

The synthesis of menaquinones, including MK-13, involves several steps and can be achieved through different synthetic strategies. These include nucleophilic ring methods, metal-mediated reactions, electrophilic ring methods, pericyclic reactions, and homologation and side chain extensions. The synthesis often starts with a methylnaphthoquinone unit and proceeds with the addition of isoprene units. However, the synthesis of menaquinones is challenging due to their hydrophobic nature, which complicates their solubility in water and thus their biological evaluation. To address this, truncated MK-derivatives with moderate solubility in water have been synthesized, primarily using Friedel-Crafts alkylation, although this method typically yields low amounts and a mixture of isomers .

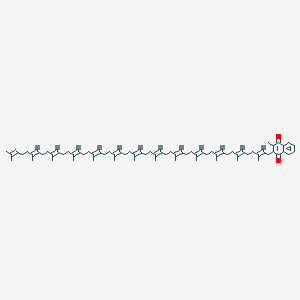

Molecular Structure Analysis

The molecular structure of MK-13, like other menaquinones, consists of a naphthoquinone ring and a side chain composed of multiple isoprene units. The stereochemistry of intermediates in menaquinone biosynthesis is critical, as evidenced by the determination of the stereochemistry of a key intermediate in the pathway . Additionally, the conformation of these molecules can vary depending on the environment, as shown by studies on MK-2, a truncated version of menaquinones, which adopts a folded U-shape conformation in certain solvents and at membrane interfaces .

Chemical Reactions Analysis

Menaquinones undergo various chemical reactions as part of their biosynthetic pathway. For instance, the first committed step in menaquinone biosynthesis is the conversion of chorismate to isochorismate, mediated by isochorismate synthase . Another enzyme, MqnA, catalyzes the dehydration of chorismate, a reaction that is suggested to proceed via a variant of the E1cb mechanism . Additionally, MenE, an acyl-CoA synthetase, is involved in the adenylation and thioesterification of o-succinylbenzoic acid during menaquinone biosynthesis, and inhibitors of this enzyme have been studied for their potential as antibiotics .

Physical and Chemical Properties Analysis

The physical and chemical properties of menaquinones are influenced by their hydrophobic nature due to the long isoprene side chains. This hydrophobicity is a key factor in their role within the bacterial electron transport chain, as they must be embedded within the lipid membrane to shuttle electrons between protein complexes. The redox potential of menaquinones can vary depending on the solvent, which may be due to both solvent effects and conformational differences of the menaquinone molecules in different environments . The biosynthesis of menaquinones does not require the decarboxylase activity of the ketoglutarate dehydrogenase complex, indicating a separate enzymatic activity for this step .

Aplicaciones Científicas De Investigación

Role in Electron Transfer and Drug Discovery

Menaquinone, including variants like Menaquinone-13, is crucial in the electron transfer pathway of microorganisms. It has been identified as a potential target for developing drugs against pathogenic strains like Helicobacter pylori and Campylobacter jejuni, known for causing gastric carcinoma and diarrhea, respectively. The discovery of an alternative menaquinone biosynthetic pathway in these microorganisms, which is absent in humans, offers an attractive target for chemotherapeutics development (Dairi, 2009).

Biotechnological Production and Health Benefits

Menaquinone, particularly in its different forms like Menaquinone-13, is gaining research interest for its potential in reducing osteoporosis and cardiovascular diseases. Advances in biotechnological methods for its production, such as fermentation processes, have been explored to enhance the economic feasibility of menaquinone production (Berenjian et al., 2015).

Menaquinone in Food and Pharmaceutical Industries

The functions and applications of Vitamin K2, including menaquinone variants, are crucial in the food and pharmaceutical industries. Ongoing research is focused on overcoming the challenges in microbial production of menaquinone at an industrial scale, which includes exploring various strategies like strain mutagenesis and genetic modification (Ren et al., 2020).

Inhibition of Menaquinone Biosynthesis in Antimicrobial Research

The discovery of inhibitors targeting menaquinone biosynthesis, crucial for electron transport in pathogens, presents a promising avenue for new antimicrobial agents. Compounds targeting the MenA enzyme in this pathway have shown effectiveness against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (Choi et al., 2016).

Gut Microbiota and Cardiometabolic Health

Menaquinone forms synthesized by the gut microbiota have been linked to cardiometabolic health. Studies reveal that variations in gut microbiota composition can influence menaquinone profiles, offering insights into diet-mediated alterations that could potentially modify gut menaquinone content (Karl et al., 2015).

Direcciones Futuras

Research into Menaquinone, including Menaquinone 13, is ongoing. Recent studies have suggested that Menaquinone could be a target for the development of new antibiotics, particularly against multidrug-resistant pathogens . Furthermore, there is growing evidence of the health benefits of Vitamin K2, suggesting that correcting a widespread Vitamin K2 deficiency could significantly improve global health .

Propiedades

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H112O2/c1-58(2)30-18-31-59(3)32-19-33-60(4)34-20-35-61(5)36-21-37-62(6)38-22-39-63(7)40-23-41-64(8)42-24-43-65(9)44-25-45-66(10)46-26-47-67(11)48-27-49-68(12)50-28-51-69(13)52-29-53-70(14)56-57-72-71(15)75(77)73-54-16-17-55-74(73)76(72)78/h16-17,30,32,34,36,38,40,42,44,46,48,50,52,54-56H,18-29,31,33,35,37,39,41,43,45,47,49,51,53,57H2,1-15H3/b59-32+,60-34+,61-36+,62-38+,63-40+,64-42+,65-44+,66-46+,67-48+,68-50+,69-52+,70-56+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCKKEDSUIYKTM-HWRCDASFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H112O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558954 | |

| Record name | 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-yl]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1057.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menaquinone 13 | |

CAS RN |

27123-36-0 | |

| Record name | 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-yl]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

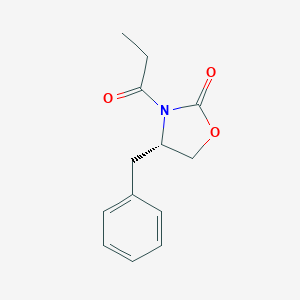

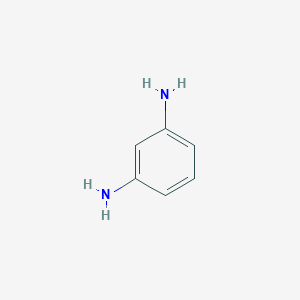

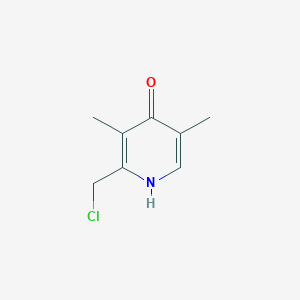

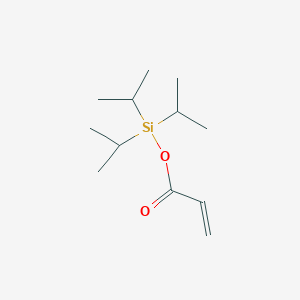

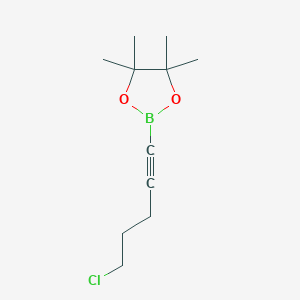

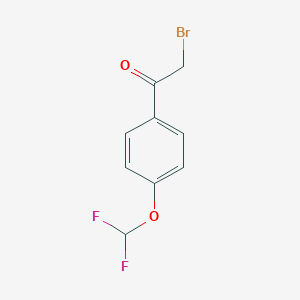

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)

![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)